1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile
Overview
Description
1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile is a nitrogen-containing heterocycle . It is part of the pyrazolopyridines family, which has been evaluated for activity and access to pharmaceutical products . These compounds have been applied with selective antibacterial, antiviral, antifungal, and antitumor activity .
Synthesis Analysis
The synthesis of this compound involves a new pathway from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline . This method is carried out at room temperature under ethanol in the presence of amorphous carbon-supported sulfonic acid (AC-SO3H) as the catalyst . This strategy involves a sequential opening/closing cascade reaction . The gram-scale synthesis of the major product was carried out with good yields (up to 80%) .Chemical Reactions Analysis
The chemical reactions involving this compound include a sequential opening/closing cascade reaction . This approach presents several advantages, including room temperature conditions, short reaction time, and operational simplicity .Scientific Research Applications
Synthesis and Catalysis
- Multicomponent Synthesis: This compound is used in the efficient synthesis of pyridine-pyrimidines and bis-derivatives. A study by Rahmani et al. (2018) in "ACS combinatorial science" demonstrates its application in a three-component reaction for synthesizing derivatives under microwave irradiation and solvent-free conditions, utilizing triazine diphosphonium hydrogen sulfate ionic liquid supported on functionalized nanosilica as a catalyst (Rahmani et al., 2018).
Structural Chemistry
- Synthesis of Novel Derivatives: Zhang et al. (2009) in "Heteroatom Chemistry" reported the synthesis of novel (1-acetyl-5-aryl-4,5-dihydro)-1H-pyrazole substituted pyridine derivatives and poly substituted [2,3′-bipyridine]-5-carbonitrile derivatives starting from 3,5-diacetyl-2,6-dimethylpyridine, illustrating the versatility of this compound in structural chemistry (Zhang et al., 2009).
Pharmacological Research
- Molecular Docking and In Vitro Screening: Flefel et al. (2018) in "Molecules : A Journal of Synthetic Chemistry and Natural Product Chemistry" used this compound in the synthesis of novel pyridine and fused pyridine derivatives, demonstrating their application in molecular docking and in vitro screenings for antimicrobial and antioxidant activities (Flefel et al., 2018).
Heterocyclic Synthesis
- Enaminonitriles in Synthesis: Fadda et al. (2012) in the "Journal of Heterocyclic Chemistry" explored the use of enaminonitriles, including this compound, for synthesizing new pyrazole, pyridine, and pyrimidine derivatives, highlighting its importance in the field of heterocyclic chemistry (Fadda et al., 2012).
Neurotropic Research
- Neurotropic Activity Studies: Dashyan et al. (2022) in "Arkivoc" synthesized and studied the neurotropic activity of S-alkyl derivatives of pyrazol-1-yl pyrano[3,4-c]pyridines. They specifically synthesized 8-(3,5-dimethyl-1H-pyrazol-1-yl)-3,3-dimethyl-6-oxo-3,4,6,7-tetrahydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile, examining its neurotropic properties (Dashyan et al., 2022).
Future Directions
Mechanism of Action
The synthesis of similar compounds, pyrazolo[3,4-b]pyridine derivatives, has been reported . These compounds are synthesized from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of amorphous carbon-supported sulfonic acid (AC-SO3H) as the catalyst . This method provides the desired products with moderate to good yields .
Pyrazolopyridines, the fusion of pyridine systems, have been evaluated for activity and access to pharmaceutical products, which have been applied with selective antibacterial, antiviral, antifungal, and antitumor activity .
Properties
IUPAC Name |
1,3-dimethylpyrazolo[3,4-b]pyridine-5-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4/c1-6-8-3-7(4-10)5-11-9(8)13(2)12-6/h3,5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQTZQQJPTSRPFX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C=C(C=N2)C#N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1193387-97-1 | |
Record name | 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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